Cas no 1932492-26-6 ((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)

(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine 化学的及び物理的性質
名前と識別子
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- 3-Furanamine, tetrahydro-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)-, (2S,3S)-
- (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine
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- インチ: 1S/C9H15N3O/c1-10-7-4-6-13-9(7)8-3-5-12(2)11-8/h3,5,7,9-10H,4,6H2,1-2H3/t7-,9-/m0/s1
- InChIKey: TYPAASXDBUMOKZ-CBAPKCEASA-N
- ほほえんだ: O1CC[C@H](NC)[C@H]1C1C=CN(C)N=1
(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259673-1.0g |
(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine |
1932492-26-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-259673-1g |
(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine |
1932492-26-6 | 1g |
$0.0 | 2023-09-14 |
(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
(2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amineに関する追加情報
Exploring the Unique Properties and Applications of (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine (CAS No. 1932492-26-6)
The compound (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine (CAS No. 1932492-26-6) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This chiral molecule, characterized by its oxolane (tetrahydrofuran) ring and 1-methyl-1H-pyrazole substituent, represents a promising scaffold for drug discovery. Researchers are particularly interested in its stereochemistry, as the (2S,3S) configuration often influences biological activity and pharmacokinetic properties.
In the context of current trends, the scientific community is actively investigating heterocyclic compounds like this one for their potential in addressing modern healthcare challenges. The presence of both pyrazole and oxolane moieties makes this compound particularly interesting, as these structural elements are known to contribute to molecular diversity and bioactivity. Recent studies suggest that similar structures may play roles in central nervous system (CNS) targeting and enzyme modulation, though specific applications for CAS No. 1932492-26-6 remain under investigation.
The synthesis of (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine typically involves asymmetric methodologies to control the stereocenters at positions 2 and 3 of the oxolane ring. This aligns with current industry demands for chiral synthesis techniques and stereoselective transformations. The compound's molecular weight of 195.24 g/mol and moderate polarity make it suitable for various formulation approaches, a topic frequently searched by medicinal chemists exploring bioavailability enhancement strategies.
From an analytical perspective, characterization of CAS No. 1932492-26-6 typically employs advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for verifying the compound's stereochemical purity, a critical quality attribute given the growing regulatory emphasis on enantiomeric purity in pharmaceutical development. The compound's stability profile under various conditions is another area of interest for researchers investigating formulation stability and storage conditions.
In the broader context of drug discovery, molecules containing pyrazole-oxolane hybrids like this one are being explored for their potential as privileged structures in medicinal chemistry. The pharmaceutical industry's current focus on targeted therapies and personalized medicine has increased demand for novel chiral building blocks, making compounds such as (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine valuable tools for research. Its structural features may offer opportunities for molecular docking studies and structure-activity relationship (SAR) investigations.
The agrochemical sector has also shown interest in similar structures, particularly for their potential as biologically active motifs. While specific applications for this compound in crop protection are not yet established, the presence of both hydrogen bond acceptors and lipophilic regions in its structure suggests possible interactions with biological targets. This aligns with current industry trends toward developing eco-friendly pesticides with improved selectivity.
From a safety perspective, preliminary studies suggest that compounds with this structural class typically exhibit favorable toxicological profiles, though comprehensive evaluation would be required for specific applications. The scientific literature contains numerous queries about the ADME properties (absorption, distribution, metabolism, and excretion) of similar molecules, indicating strong interest in their pharmacokinetic behavior. Researchers are particularly curious about how the stereochemistry of such compounds influences their metabolic stability and tissue distribution.
The commercial availability of (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine (CAS No. 1932492-26-6) through specialty chemical suppliers has facilitated its investigation in various research programs. Current market trends show growing demand for chiral building blocks with defined stereochemistry, driven by the pharmaceutical industry's need for enantiopure intermediates. The compound's relatively simple yet versatile structure makes it attractive for library synthesis and lead optimization efforts.
Future research directions for this compound may include exploration of its biological activity spectrum, derivatization potential, and formulation compatibility. The scientific community continues to search for information about structure-property relationships in similar molecules, particularly regarding their solubility characteristics and membrane permeability. As synthetic methodologies advance, we may see increased application of (2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine in the development of novel therapeutic agents or specialty chemicals.
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